molecular formula C12H13F2N3O2 B11849219 methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11849219
M. Wt: 269.25 g/mol
InChI Key: BQXYIVDRTMOUFW-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in ethanol at room temperature, using AC-SO3H as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyridine scaffold, which is then further functionalized to introduce the difluoroethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and methyl groups enhances its stability and bioavailability, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}F2_{2}N3_{3}O2_{2}, with a molecular weight of approximately 269.25 g/mol. The compound features a pyrazolo ring fused with a pyridine structure and includes substituents such as methyl groups and a difluoroethyl group, which contribute to its chemical behavior and potential biological activities .

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. A study demonstrated that derivatives of this class can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. Specifically, compounds with certain substitutions showed promising antituberculotic activity in vitro against the H37Rv strain of M. tuberculosis .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Studies have shown that related compounds can inhibit various disease-relevant protein kinases, suggesting that this compound may also exhibit similar properties .

PPARα Agonism

The compound's structural analogs have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (PPARα). PPARα is involved in lipid metabolism and glucose homeostasis. Research has indicated that specific structural modifications can enhance the agonistic activity on PPARα, which is beneficial for managing metabolic disorders such as dyslipidemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Steric Bulk : The size and position of substituents significantly affect binding affinity and selectivity towards biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic groups can enhance binding to lipid membranes or hydrophobic pockets in proteins.
  • Functional Groups : The carboxylate group plays a critical role in solubility and interaction with biological targets through hydrogen bonding .

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A combinatorial library of derivatives was tested against M. tuberculosis using an in vitro MABA assay. Results indicated that specific substitutions led to enhanced efficacy compared to standard treatments .
  • Kinase Inhibition Profiles : A series of substituted pyrazolo[3,4-b]pyridines were evaluated for their ability to inhibit kinases involved in cancer progression. Compounds demonstrated varying degrees of inhibition against DYRK1A and GSK-3 kinases .

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3

InChI Key

BQXYIVDRTMOUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)OC

Origin of Product

United States

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